molecular formula C15H13F2N3O3S B3000048 (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 946202-47-7

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide

Cat. No.: B3000048
CAS No.: 946202-47-7
M. Wt: 353.34
InChI Key: SKCHTNAZQSAWNN-OBGWFSINSA-N
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Description

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. This benzothiazole-derived compound is designed to function as a potent and selective inhibitor, with research indicating potential activity against a range of kinases. Its molecular structure, featuring a difluoro-substituted benzothiazole core linked to an isoxazole carboxamide group, is engineered for high-affinity binding to the ATP-binding site of target kinases. Researchers utilize this compound primarily as a chemical probe to investigate intricate kinase-mediated signaling pathways, study the mechanisms of diseases like cancer and inflammatory disorders, and support the development of novel targeted therapeutics. It is strictly intended for in vitro applications, including enzymatic assays and cellular studies, to elucidate its specific mechanism of action and therapeutic potential. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O3S/c1-8-5-11(19-23-8)14(21)18-15-20(3-4-22-2)13-10(17)6-9(16)7-12(13)24-15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCHTNAZQSAWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide, with CAS number 946202-47-7, is a synthetic compound that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13F2N3O3SC_{15}H_{13}F_2N_3O_3S, with a molecular weight of 353.3 g/mol. The structure features a benzo[d]thiazole moiety, an isoxazole ring, and various functional groups that may influence its biological properties.

PropertyValue
CAS Number946202-47-7
Molecular FormulaC₁₅H₁₃F₂N₃O₃S
Molecular Weight353.3 g/mol
Functional GroupsAmide, Thiazole, Isoxazole

Biological Activity

Research indicates that compounds similar to this compound exhibit significant pharmacological activities:

  • Antimicrobial Activity : Certain derivatives have demonstrated efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low microgram range . This suggests potential use in treating tuberculosis and possibly other bacterial infections.
  • Anticancer Potential : Compounds containing isoxazole and thiazole moieties have been studied for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • A study published in the Journal of Medicinal Chemistry highlighted the design of thiazole-based compounds that showed promising antitubercular activity against resistant strains . Such findings provide a framework for understanding how modifications to the structure can enhance biological activity.
  • Another investigation into substituted isoxazoles emphasized their potential as anticancer agents by demonstrating their ability to inhibit cell proliferation in various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorine Substitution Patterns

(a) Monofluoro vs. Difluoro Derivatives

The compound in , (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide (C₁₅H₁₄FN₃O₃S , MW 335.4 g/mol), differs by having only a 4-fluoro substituent. The absence of the 6-fluoro group reduces electron-withdrawing effects, which may lower binding affinity compared to the target compound. Fluorine’s electronegativity also influences metabolic stability; difluoro substitution typically confers greater resistance to oxidative degradation .

(b) Ethyl vs. Methoxyethyl Substituents

describes N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide (C₁₉H₁₂F₂N₂O₃S, MW 386.4 g/mol). Here, the ethyl group on the benzothiazole nitrogen reduces polarity compared to the methoxyethyl chain in the target compound. ethyl’s lower polarity) .

Heterocyclic Modifications

(a) Isoxazole vs. Chromene Carboxamide

The target compound’s 5-methylisoxazole-3-carboxamide contrasts with the 2-oxochromene-3-carboxamide in . Isoxazole’s smaller ring system and methyl group favor hydrophobic interactions, while chromene’s fused benzene ring may enhance π-π stacking but increase molecular weight (386.4 vs. 353.4 g/mol). Isoxazole’s nitrogen-oxygen atoms also offer hydrogen-bond acceptor sites absent in chromene .

(b) Thiadiazole vs. Benzo[d]thiazole

reports thiadiazole derivatives like compound 8a (C₂₃H₁₈N₄O₂S, MW 414.49 g/mol), which replaces the benzo[d]thiazole with a thiadiazole ring. Benzo[d]thiazole’s fused aromatic system provides rigidity, favoring target engagement in enzyme pockets .

Functional Group Comparisons

(a) Carboxamide Linkages

The target compound’s carboxamide group is shared with ’s N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide. However, the trifluoromethyl group in is a stronger electron-withdrawing substituent than fluorine, which may improve stability but reduce solubility.

(b) Charged vs. Neutral Species

’s quinolinium iodides (e.g., I8) are positively charged, enhancing water solubility but limiting membrane permeability. The target compound’s neutral carboxamide avoids this trade-off, favoring passive diffusion across biological membranes .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₁₅H₁₃F₂N₃O₃S 353.4 4,6-difluoro, 2-methoxyethyl, 5-methylisoxazole Carboxamide, Isoxazole, Methoxyethyl
Compound C₁₅H₁₄FN₃O₃S 335.4 4-fluoro, 2-methoxyethyl, 3-methylisoxazole Carboxamide, Isoxazole, Methoxyethyl
Compound C₁₉H₁₂F₂N₂O₃S 386.4 4,6-difluoro, ethyl, chromene Carboxamide, Chromene
Compound 8a C₂₃H₁₈N₄O₂S 414.49 Acetyl, pyridinyl, phenyl Acetyl, Pyridine, Thiadiazole

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows pathways similar to , involving condensation of enaminones with active methylene compounds. Yields of 70–80% are achievable with optimized conditions .
  • Biological Activity: Fluorine substitution correlates with enhanced kinase inhibition in benzothiazoles (e.g., ’s IC₅₀ values for thiadiazoles). The target compound’s difluoro groups may improve potency over monofluoro analogues .
  • Solubility vs. Permeability : The methoxyethyl group’s polarity (~84.3 Ų polar surface area) suggests moderate solubility, whereas ’s trifluoromethyl derivatives prioritize stability over absorption .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-ylidene)-5-methylisoxazole-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazole precursors and isoxazole-3-carboxamide derivatives. Ethanol is commonly used as a solvent, with yields sensitive to substituent electronic effects. For example, electron-withdrawing groups (e.g., fluorine) on the benzothiazole ring may reduce yields due to steric hindrance or reduced reactivity. Reaction optimization should include solvent screening (e.g., ethanol vs. acetonitrile) and temperature control to balance reactivity and byproduct formation .

Q. How can researchers confirm the structural integrity of the synthesized compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:

  • ¹H NMR : A singlet for the methoxy group (~δ 3.3 ppm) and distinct aromatic protons for the difluorobenzothiazole moiety (δ 6.8–7.5 ppm).
  • ¹³C NMR : Carbonyl carbons (~δ 165–170 ppm) and fluorine-coupled splitting in the aromatic region.
    Infrared (IR) spectroscopy should confirm the carboxamide C=O stretch (~1670 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Screen for antimicrobial or anticancer activity using:

  • Microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria).
  • Cell viability assays (e.g., MTT or SRB assays on cancer cell lines).
    Focus on dose-response curves and IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents on the benzothiazole and isoxazole rings. For example:

  • Replace the 2-methoxyethyl group with bulkier alkyl chains to assess steric effects.
  • Introduce electron-donating groups (e.g., -OCH₃) on the benzothiazole to enhance electron density.
    Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins like kinases or bacterial enzymes. Validate predictions with enzymatic inhibition assays .

Q. What strategies resolve contradictions in spectral data or biological activity between synthetic batches?

  • Methodological Answer : Contradictions may arise from:

  • Stereochemical impurities : Use chiral HPLC to isolate enantiomers and compare bioactivity.
  • Solvent residues : Perform thorough purification (e.g., flash chromatography, recrystallization) and analyze via GC-MS.
  • Batch variability : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) and document deviations rigorously .

Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be assessed for this compound?

  • Methodological Answer : Conduct rodent studies with:

  • Oral/intravenous administration to calculate bioavailability (F%).
  • Plasma sampling over time for LC-MS/MS analysis to determine t₁/₂ and clearance rates.
    Include metabolite identification via liver microsomal assays to assess metabolic stability .

Q. What catalytic systems improve the efficiency of key synthetic steps (e.g., cyclization or carboxamide formation)?

  • Methodological Answer : Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) can enhance yield and selectivity. Optimize catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and ligand selection (e.g., PPh₃ vs. bidentate ligands) to minimize side reactions .

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